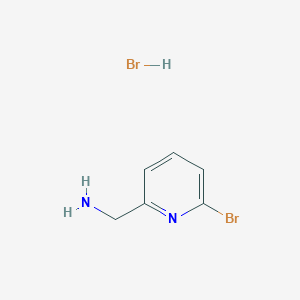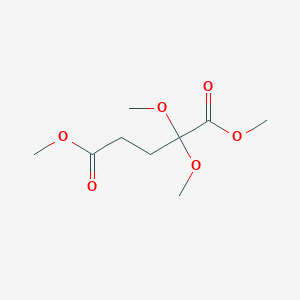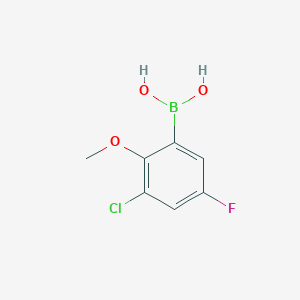![molecular formula C11H10FN3O3 B2798263 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-82-6](/img/structure/B2798263.png)
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a hydroxyethyl group, a triazole ring, and a carboxylic acid group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. It’s possible that the triazole ring could be formed using a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a notable feature of this compound. The fluorophenyl and hydroxyethyl groups are likely to be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is generally stable but can participate in various reactions under certain conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Xu Liang (2009) synthesized a compound structurally similar to the requested acid, highlighting the methods and structural characterization, demonstrating the compound's orthorhombic crystal structure and significant intermolecular hydrogen bonding which stabilizes its structure. This research provides insights into the synthesis and crystal structure of related compounds (Xu Liang, 2009).
Photophysical Properties and Applications
- Safronov et al. (2020) explored 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), which include structural similarities to the requested acid. They found these derivatives exhibit bright blue fluorescence with quantum yields, sensitivity to structural changes, and pH. This suggests potential applications in sensors for monitoring and controlling pH in biological research (Safronov et al., 2020).
Coordination Polymers and Luminescence Properties
- E. Yang et al. (2008) studied 1-(4-Hydroxyphenyl)-1H-1,2,4-triazole-based Cd(II) coordination polymers. This work offers insights into the construction of such polymers with luminescence properties, relevant to the study of 1,2,3-triazole derivatives (E. Yang et al., 2008).
Antimicrobial Activity
- Nagamani et al. (2018) synthesized novel compounds including 1,2,3-triazol-4-yl elements and evaluated their antimicrobial activity, contributing to the understanding of potential antimicrobial applications of similar compounds (Nagamani et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound’s ketone-enol tautomerism in aqueous solution is governed by pH values , which could potentially influence its interaction with targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s ketone-enol tautomerism, which is governed by ph values , could potentially influence its pharmacokinetic properties and impact its bioavailability.
Result of Action
Similar compounds have been found to demonstrate multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s ketone-enol tautomerism in aqueous solution is governed by pH values , suggesting that changes in pH could influence the compound’s action. Additionally, the compound demonstrates multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines , indicating that these environmental factors could also influence its action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-8-3-1-7(2-4-8)10(16)6-15-5-9(11(17)18)13-14-15/h1-5,10,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYHXHELYCNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=C(N=N2)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)

![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)
![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)

![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)